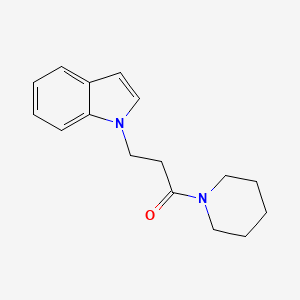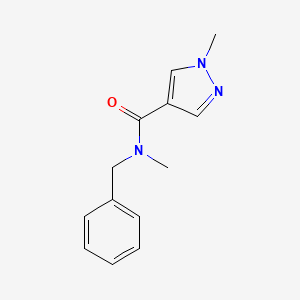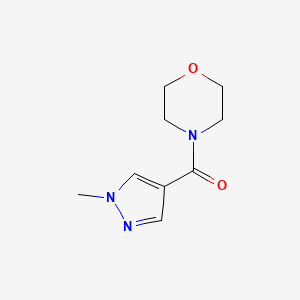
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, also known as DTPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DTPM belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
Mécanisme D'action
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in pain, inflammation, and other physiological processes. (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is a CB1 receptor agonist, which means it binds to and activates CB1 receptors in the brain and other tissues. CB1 receptors are known to play a role in pain and inflammation regulation, as well as other functions such as appetite and mood.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been shown to have analgesic and anti-inflammatory effects in animal models, as mentioned previously. It has also been reported to have sedative effects in mice, according to a study by J. R. Wiley et al. in 2018. These findings suggest that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone could have potential therapeutic applications in the treatment of pain, inflammation, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Another advantage is that it has been shown to have potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, as with any experimental compound, there may be safety concerns that need to be addressed.
Orientations Futures
There are many future directions for research on (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone. One direction is to investigate its potential therapeutic properties in more detail, particularly in the treatment of pain and inflammation. Another direction is to explore its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to understand its mechanism of action and to identify potential safety concerns. Overall, (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is a promising compound for scientific research, and further investigation could lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with pyrrolidine and subsequent reduction with lithium aluminum hydride. The resulting product is (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, which can be purified using column chromatography. This synthesis method has been reported in a few research articles, including one by K. R. Kulkarni et al. in 2016.
Applications De Recherche Scientifique
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. In a study by J. R. Wiley et al. in 2018, (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study by R. J. Gatch et al. in 2019 showed that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone had analgesic effects in mice. These findings suggest that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone could be a potential candidate for the development of new pain and inflammation treatments.
Propriétés
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(9(2)14-8)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFPAUQMDXQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)



![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


